molecular formula C23H15F2N3O B2629023 6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-17-2

6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2629023
CAS No.: 901267-17-2
M. Wt: 387.39
InChI Key: YCARXHQOTNIYFY-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a wide range of substituted pyrazoloquinolines with different functional groups.

Scientific Research Applications

6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, with applications in the development of new drugs for various diseases.

    Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines with different substituents, such as:

  • 6-chloro-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 6-bromo-3-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3O/c1-29-17-11-9-16(10-12-17)28-23-18-3-2-4-20(25)22(18)26-13-19(23)21(27-28)14-5-7-15(24)8-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCARXHQOTNIYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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